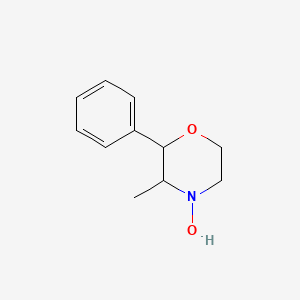

Morpholine, 4-hydroxy-3-methyl-2-phenyl-

Description

Morpholine derivatives are widely recognized for their structural versatility and pharmacological relevance. Morpholine derivatives are frequently employed in medicinal chemistry due to their ability to enhance solubility, modulate pharmacokinetics, and interact with biological targets through hydrogen bonding or hydrophobic interactions .

The synthesis of such compounds often involves diversity-oriented strategies, such as the Staudinger reaction or Mannich condensation, to introduce stereochemical complexity and functional diversity . For example, morpholine-based Mannich bases derived from 4-nitro acetophenone and substituted benzaldehydes have demonstrated moderate antibacterial activity , highlighting the scaffold’s adaptability for bioactivity optimization.

Properties

CAS No. |

38234-04-7 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

4-hydroxy-3-methyl-2-phenylmorpholine |

InChI |

InChI=1S/C11H15NO2/c1-9-11(14-8-7-12(9)13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3 |

InChI Key |

UCYFMGUFQWAMGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OCCN1O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine, 4-hydroxy-3-methyl-2-phenyl- can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-methyl-2-phenylacetaldehyde with morpholine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-hydroxy-3-methyl-2-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Morpholine, 4-hydroxy-3-methyl-2-phenyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of morpholine, 4-hydroxy-3-methyl-2-phenyl- involves its interaction with specific molecular targets. It acts as an irreversible tyrosine-kinase inhibitor with activity against HER-2, EGFR, and ErbB-4 . This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Morpholine derivatives exhibit distinct physicochemical profiles compared to other heterocycles like piperidine, thiomorpholine, and pyrrolidine. Key differences include:

*Estimated based on substituent contributions.

For instance, anti-Mycobacterium tuberculosis activity correlates with higher cLogD: piperidine and thiomorpholine derivatives (cLogD = 3.79) outperformed morpholine analogues (cLogD = 2.72) in potency .

Anticancer Activity

Morpholine-containing compounds show variable cytotoxicity depending on substituents:

Morpholine derivatives like 2a and 5c exhibit moderate activity against breast cancer cells (IC₅₀ ~76–80 μM), whereas piperidynyl analogues (e.g., 2f, 3f) with protonated nitrogen atoms and higher clogP (>4) show superior cytotoxicity (IC₅₀ <10 μM) . The morpholine oxygen may hinder interactions with hydrophobic enzyme pockets, reducing potency compared to nitrogen-rich heterocycles .

Antibacterial and Antifungal Activity

Morpholine-based Mannich bases display moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, though less potent than streptomycin . QSAR studies of 4-[3-(pyrid-4-yl)acryloyl]morpholine derivatives reveal that fungicidal activity against Rhizoctonia solani depends on descriptors like S_ssCH2 (electrostatic interactions) and Vm (molecular volume), whereas activity against Phytophthora drechsleri is governed by polar surface area and hydrogen-bond acceptors .

Metabolic Stability and Toxicity

Morpholine’s oxygen atom increases susceptibility to oxidative metabolism compared to thiomorpholine, which has a sulfur atom resistant to degradation . However, morpholine derivatives like WAY-600 (mTOR inhibitor) and aprepitant intermediates demonstrate clinical utility due to balanced pharmacokinetics . Notably, succinimide derivatives with morpholine substituents exhibit lower cytotoxicity (IC₅₀ >100 μM) than piperidine analogues, likely due to unfavorable interactions with apoptosis-signaling pathways .

Key Research Findings and Implications

Structural Flexibility : The morpholine ring serves as a scaffold for introducing stereochemical diversity, as seen in Staudinger reaction products with quaternary stereocenters .

Activity Trade-offs : While morpholine derivatives offer improved solubility, their lower cLogD often reduces cellular uptake compared to piperidine or thiomorpholine analogues .

Target Specificity : Substituents like phenyl groups enhance lipophilicity and target affinity (e.g., 4-phenylmorpholine ), whereas hydroxyl groups improve solubility but may reduce membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.